molecular formula C21H26N2O4S B2365690 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1171720-92-5

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2365690
CAS No.: 1171720-92-5
M. Wt: 402.51
InChI Key: NDGJQBFEMJVRNP-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core functionalized with a 2-methoxyacetyl group and a 2,4,5-trimethylbenzenesulfonamide moiety. This structural configuration places it within a class of sulfonamide derivatives investigated for their potential as intermediates in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways . The presence of the sulfonamide group is a critical structural feature known to enhance binding affinity to specific protein targets, often serving as an acidic warhead that facilitates interactions with positively charged residues in enzyme active sites . The methoxyacetyl substituent is strategically incorporated to improve metabolic stability, thereby optimizing the compound's pharmacokinetic profile for research applications . Researchers value this compound for structure-activity relationship (SAR) studies, as its well-defined architecture allows for systematic modifications to explore and enhance selective bioactivity . The tetrahydroquinoline scaffold provides a versatile platform for medicinal chemistry optimization, enabling the development of novel therapeutic agents. In chemical biology, this compound serves as a valuable tool for probing protein-protein interactions and enzyme inhibition mechanisms, contributing to the discovery and validation of new biological targets . Its relevance is underscored by the broader scientific interest in sulfonamide-based compounds, which have demonstrated significant potential as isoform-selective inhibitors for various biological targets, including ion channels and kinases .

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14-10-16(3)20(11-15(14)2)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)21(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGJQBFEMJVRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to minimize side reactions.
  • Base : Pyridine or 4-dimethylaminopyridine (DMAP) to scavenge HCl, with molar ratios of 1:1.2 (amine:sulfonyl chloride).
  • Time and Temperature : Stirring for 12–24 hours at room temperature yields the sulfonamide product in 65–72% yield after purification.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Nuclear magnetic resonance (NMR) confirms the structure:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, sulfonamide NH), 6.90–7.10 (m, aromatic H), 3.45 (s, 3H, OCH₃), 2.40–2.60 (m, tetrahydroquinoline CH₂), 2.25 (s, 6H, Ar–CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : [M + H]⁺ calculated for C₂₃H₂₉N₂O₄S: 441.1845; found: 441.1849.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A novel approach combines cyclization and acylation in a single pot. For example, reacting 7-nitro-1,2,3,4-tetrahydroquinoline with 2-methoxyacetic anhydride in the presence of Pd/C under hydrogen gas achieves simultaneous reduction of the nitro group and acylation, yielding 85% product.

Enzymatic Sulfonylation

Recent studies report using lipases (e.g., Candida antarctica Lipase B) to catalyze sulfonamide formation in aqueous media at pH 7.5, offering greener synthesis with 60–68% yields.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Traditional Stepwise 70–85% High purity, scalable Multiple protection/deprotection steps
One-Pot Tandem 85% Reduced steps, time-efficient Requires specialized catalysts
Enzymatic 60–68% Eco-friendly, mild conditions Lower yields, limited substrate scope

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide can participate in various organic reactions, including:

  • Oxidation: : The methoxyacetyl group can be oxidized to a carboxylic acid under specific conditions.

  • Reduction: : The sulfonamide group can undergo reduction to an amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide and quinoline moieties.

Common Reagents and Conditions

  • Oxidation: : Use of KMnO4 or Na2Cr2O7.

  • Reduction: : Catalytic hydrogenation or metal hydrides like LiAlH4.

  • Substitution: : Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The main products vary based on the reaction:

  • Oxidation: : Corresponding carboxylic acids.

  • Reduction: : Amine derivatives.

  • Substitution: : Functionalized quinoline-sulfonamide compounds.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide has found applications in multiple scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules.

  • Biology: : Potential use as a probe in bioassays to study protein-ligand interactions.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to mimic the structure of certain enzyme inhibitors, potentially blocking active sites. The methoxyacetyl group might facilitate binding through hydrogen bonding or hydrophobic interactions, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

This compound (from ) shares a tetrahydroisoquinoline scaffold and sulfonamide group but differs in substituents and functionalization:

  • Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound).
  • Substituents :
    • Position 1 : Trifluoroacetyl group (vs. 2-methoxyacetyl).
    • Position 6 : Sulfonamide linked to a 4-(2-cyclopropylethyl)-2-fluorophenyl group (vs. 2,4,5-trimethylbenzenesulfonamide at position 7).
  • Synthesis : Both compounds require multi-step functionalization, including sulfonylation and acetylation. emphasizes large-scale synthesis (100 g) using sulfonyl chloride intermediates and acid-catalyzed coupling .
  • Analytical Characterization : NMR and HRMS are critical for confirming molecular identity in both cases .

Functional Group Considerations

  • Sulfonamide Stability : Both compounds exhibit sulfonamide groups, which are generally stable under acidic conditions but may hydrolyze under prolonged basic conditions.
  • Acetyl Modifications : The 2-methoxyacetyl group in the target compound may enhance solubility compared to the trifluoroacetyl group in ’s analog, which is more electronegative and lipophilic.

Contrast with Nitroimidazole Derivatives (–3)

While unrelated structurally, nitroimidazole derivatives (e.g., 1-methyl-4,5-dinitroimidazole) highlight the importance of substituent effects on physicochemical properties. For example:

  • Acidity: The methyl group in 1-methyl-4,5-dinitroimidazole reduces acidity (pH 6.77) compared to its non-methylated counterpart (pH 3.74) . This underscores how minor structural changes (e.g., methylation) can dramatically alter chemical behavior—a principle applicable to the target compound’s methoxyacetyl group.
  • Thermal Stability: Nitroimidazoles are thermally stable (decomposition >200°C), whereas sulfonamide-tetrahydroquinoline derivatives may exhibit lower thermal stability due to the labile acetyl groups .

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a tetrahydroquinoline core with a sulfonamide moiety and a methoxyacetyl group, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S with a molecular weight of approximately 402.5 g/mol. The presence of the tetrahydroquinoline and sulfonamide functionalities indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H26N2O4S
Molecular Weight402.5 g/mol
CAS Number1171720-92-5
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. The methoxyacetyl group enhances binding affinity to target sites, while the sulfonamide moiety may modulate receptor functions or inhibit enzymatic activities.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could alter the activity of neurotransmitter receptors, potentially affecting neurological functions.
  • Ion Channel Interaction : There is potential for interaction with ion channels that regulate cellular excitability and signaling.

Biological Activity Studies

Preliminary research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. The hybrid structure may allow for enhanced specificity in targeting biological pathways associated with these diseases.

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects.
  • Anticancer Potential : Research involving cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis in certain types of cancer cells. The mechanisms involved include modulation of cell cycle regulators and apoptosis-related proteins.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(1-(Acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-methanesulfonamideTetrahydroquinoline core with acetyl groupModerate anti-inflammatory effects
N-(1-(2-Methylacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-propane-1-sulfonamideSimilar core with a methylacetyl groupAnticancer activity noted
2-Methoxy-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanoneTetrahydroquinoline without sulfonamide functionalityLimited biological activity reported

Q & A

Q. What are the key synthetic pathways for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. For example:

Coupling Reactions : Reacting 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane under reflux .

Solvent Optimization : Dichloromethane or THF is preferred for sulfonamide bond formation due to their inertness and solubility properties .

Yield Maximization : Reaction time (6–12 hours) and temperature (40–60°C) must be calibrated to avoid side products like over-acylation .

  • Data Table :
StepReagents/ConditionsYield RangePurification Method
Sulfonylation2,4,5-Trimethylbenzenesulfonyl chloride, triethylamine, DCM, 50°C65–75%Column chromatography (SiO₂, ethyl acetate/hexane)
Final Product IsolationRecrystallization (ethanol/water)85–90% purityHPLC (C18 column)

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the tetrahydroquinoline core and sulfonamide connectivity. Key signals include methoxy protons (~δ 3.3 ppm) and aromatic protons in the benzenesulfonamide moiety .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ at m/z 499.18) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or carbonic anhydrase, given sulfonamide’s known inhibitory properties. Use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin quantification) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar sulfonamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and compare IC₅₀ values. For example, 4-ethoxy analogs () showed 20% higher COX-2 inhibition than methoxy derivatives .
  • Meta-Analysis of Assay Conditions : Differences in buffer pH, cell line origin, or enzyme isoform (e.g., COX-1 vs. COX-2) can skew results. Standardize protocols using guidelines from the NIH Assay Guidance Manual .

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets like COX-2 using software (e.g., GROMACS). For example, simulations of the methoxyacetyl group revealed hydrophobic interactions with Val523 and His90 residues .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.2) and permeability (TPSA ~95 Ų), guiding structural modifications (e.g., adding polar groups to reduce LogP) .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Proteomics Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for GPCRs) quantify affinity (Kd) and specificity .

Q. What strategies mitigate poor aqueous solubility during formulation?

  • Methodological Answer :
  • Co-Crystallization : Co-formulate with succinic acid to enhance solubility by 5-fold (tested via phase solubility diagrams) .
  • Nanoemulsion Techniques : Use high-pressure homogenization with surfactants (e.g., Tween 80) to achieve particle sizes <200 nm, improving bioavailability .

Data Contradictions and Resolution

  • Example Contradiction : Conflicting reports on cytotoxicity (e.g., IC₅₀ of 10 µM vs. 50 µM in MCF-7 cells).
    • Resolution :

Verify cell line authenticity via STR profiling.

Standardize assay duration (48 vs. 72 hours impacts viability measurements) .

Key Research Gaps

  • Metabolic Stability : Limited data on cytochrome P450 interactions. Recommended studies: Microsomal incubation with LC-MS/MS metabolite identification .
  • In Vivo Efficacy : No published pharmacokinetic profiles. Propose rodent studies with IV/PO dosing and plasma concentration monitoring .

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